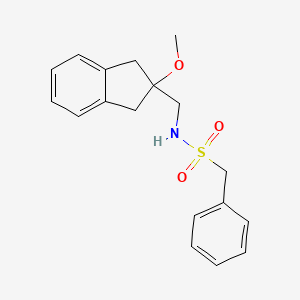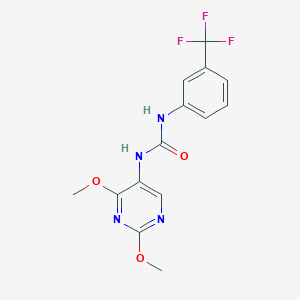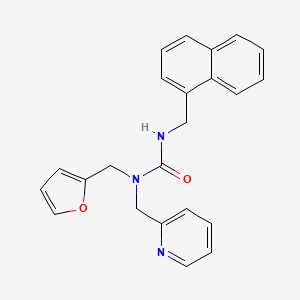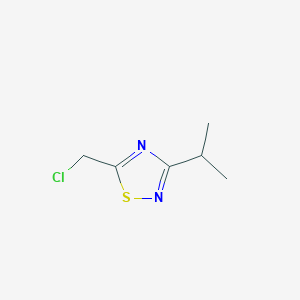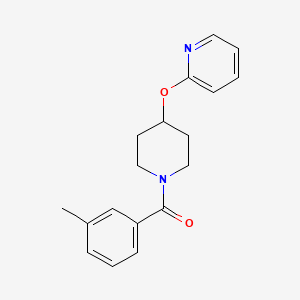
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its ability to participate in various chemical reactions and its potential use in the synthesis of novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the reaction of pyridin-2-ol with piperidin-1-yl and m-tolylmethanone under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone include:
Piperidine derivatives: Compounds containing the piperidine ring structure.
Pyridine derivatives: Compounds containing the pyridine ring structure.
Tolylmethanone derivatives: Compounds containing the tolylmethanone structure.
Uniqueness
The uniqueness of this compound lies in its combination of the pyridin-2-yloxy, piperidin-1-yl, and m-tolylmethanone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that may not be observed with other similar compounds .
Properties
IUPAC Name |
(3-methylphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)18(21)20-11-8-16(9-12-20)22-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCCRLLPIRDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2492756.png)
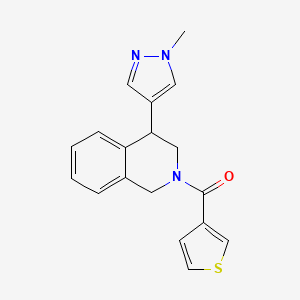

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)
![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)
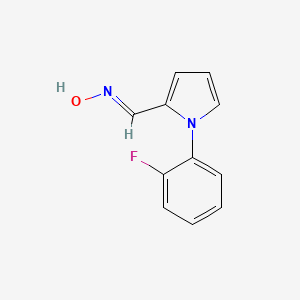
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
